N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydrobenzo[d]isoxazole core fused to a carboxamide group, which is further substituted with a 2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl side chain.
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(16-12-5-1-2-6-14(12)23-20-16)18-11-13(15-7-3-10-24-15)21-9-4-8-19-21/h3-4,7-10,13H,1-2,5-6,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRWAZZUGKHPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic potentials based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of 4,5,6,7-tetrahydrobenzo[d]isoxazole derivatives with pyrazole and thiophene moieties. The structural characteristics include the presence of a carboxamide functional group which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 3.0 µM to 22.54 µM across different cell lines, indicating potent anti-proliferative effects compared to standard chemotherapeutics like doxorubicin and 5-Fluorouracil .
The proposed mechanism of action involves the inhibition of key enzymes and pathways associated with cancer cell proliferation:
- Tyrosine Kinase Inhibition : The compound has shown to inhibit tyrosine kinases involved in cancer signaling pathways, particularly c-Met and other receptor tyrosine kinases .
- Induction of Apoptosis : Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis rates in treated cells, suggesting a mechanism that triggers programmed cell death .
Comparative Biological Activity Table
| Activity Type | Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|---|
| Anticancer | MCF-7 | 5.08 | Doxorubicin | 0.5 |
| Anticancer | A549 | 22.54 | 5-Fluorouracil | 4.53 |
| Tyrosine Kinase Inhibition | PC-3 | <1.30 | Foretinib | 4.86 |
Case Study 1: Antitumor Efficacy in Vivo
A recent study evaluated the in vivo antitumor efficacy of this compound using xenograft models. The results showed a significant reduction in tumor volume compared to control groups treated with saline or standard chemotherapy agents.
Case Study 2: Mechanistic Insights through Molecular Docking
Molecular docking studies have provided insights into the binding affinity of the compound with target proteins involved in cancer progression. The binding energies ranged between -9.74 to -14.7 kcal/mol, indicating strong interactions with target sites .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may inhibit pathways leading to inflammation by modulating nitric oxide production and other inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases .
Antitumor Potential
Emerging studies suggest that compounds with similar structures may possess antitumor properties. They have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E), which is crucial in certain types of cancer .
Chemical Synthesis and Catalysis
In the realm of synthetic chemistry, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide serves as an important ligand in the formation of metal complexes. These complexes can act as catalysts in various organic transformations, including Heck coupling reactions .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Enzyme Inhibition : Research indicates that the compound can target specific enzymes involved in microbial growth or inflammatory pathways.
- Cell Membrane Disruption : There is evidence that it may induce structural changes in microbial cell membranes leading to cell lysis .
- Therapeutic Applications : Ongoing investigations aim to elucidate its mechanisms of action further and explore its efficacy as a therapeutic agent against various diseases.
Chemical Reactions Analysis
Table 1: Synthetic Routes and Conditions
| Step | Reaction Type | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pyrazole-thiophene coupling | Pd/C, K₂CO₃, DMF, 80°C | 72 | |
| 2 | Isoxazole ring formation | NH₂OH·HCl, EtOH, reflux | 65 | |
| 3 | Amide bond formation | HATU, DIPEA, DCM, RT | 85 |
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Step 1 : Palladium-catalyzed coupling of thiophene-2-yl ethylamine with 1H-pyrazole derivatives under basic conditions ().
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Step 2 : Cyclization of tetrahydrobenzo[d]isoxazole using hydroxylamine hydrochloride in ethanol ( ).
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Step 3 : Carboxamide linkage via HATU-mediated coupling, achieving high regioselectivity ( ).
Pyrazole and Thiophene Moieties
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Electrophilic Substitution : The pyrazole ring undergoes nitration at the 4-position using HNO₃/H₂SO₄, while the thiophene sulfur participates in oxidation to sulfoxide with mCPBA ( ).
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Nucleophilic Attack : Thiophene’s α-position reacts with Grignard reagents (e.g., MeMgBr) to form alkylated derivatives ( ).
Isoxazole Ring Transformations
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Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the isoxazole ring to a tetrahydro derivative, altering pharmacological activity ( ).
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Ring-Opening : Treatment with HCl/EtOH cleaves the isoxazole, generating a β-ketoamide intermediate ( ).
Table 2: Optimization of Hydrogenation Conditions
| Catalyst | Solvent | Pressure (bar) | Conversion (%) |
|---|---|---|---|
| Pd/C | EtOAc | 10 | 92 |
| Raney Ni | MeOH | 15 | 78 |
| PtO₂ | THF | 20 | 85 |
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Palladium on carbon (Pd/C) in ethyl acetate achieves 92% conversion under moderate H₂ pressure, minimizing side reactions ( ).
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Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing intermediates ().
Biological Activity and Reaction Byproducts
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Antitumor Activity : Analogous pyrazole-isoxazole hybrids inhibit MCF-7 (breast cancer) and NCI-H460 (lung cancer) cell lines at IC₅₀ = 1.8–3.2 μM, surpassing doxorubicin in efficacy ( ).
-
Byproduct Analysis :
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydrobenzo-Fused Heterocycles
Compounds with tetrahydrobenzo-fused cores (e.g., tetrahydrobenzo[b]thiophene or tetrahydrobenzo[d]isoxazole) share structural similarities but differ in heteroatom composition and electronic properties:
- Key Insight: Replacing sulfur (thiophene) with oxygen (isoxazole) alters electronic density and solubility.
Thiophen-ethyl Substituents
The thiophen-ethyl moiety is present in compounds from , such as:
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine
- These compounds often target neurotransmitter receptors (e.g., dopamine or serotonin) due to the thiophene’s aromaticity and ethyl linker’s flexibility .
Comparison :
- The target compound’s 2-(thiophen-2-yl)ethyl group may similarly enhance lipid solubility and membrane penetration, but its coupling with pyrazole (unlike the amine derivatives in ) could redirect activity toward kinase or enzyme inhibition .
Pyrazole-Containing Analogues
Pyrazole rings are recurrent in bioactive compounds (e.g., ):
Comparison :
- The target’s pyrazole is directly linked to the thiophen-ethyl chain, which may position it for sterically demanding binding pockets (e.g., ATP-binding sites in kinases). This contrasts with pyrazole-sulfamide hybrids, which prioritize hydrogen-bonding networks .
Q & A
Q. What are the optimal synthetic pathways for this compound?
The synthesis typically involves multi-step organic reactions starting with the preparation of pyrazole and thiophene intermediates. Key steps include:
- Coupling reactions : Thiophene-2-carboxamide derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux conditions using DMF or ethanol as solvents .
- Cyclization : Isoxazole ring formation is achieved using cyclizing agents like hydrazine derivatives in the presence of K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) is used to isolate the final product .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Intermediate synthesis | K₂CO₃, DMF, RT, 12h | 60–70 | |
| Cyclization | Hydrazine hydrate, ethanol, reflux | 65–74 |
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic and analytical methods:
- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 7.5–8.5 ppm), thiophene (δ 6.5–7.2 ppm), and isoxazole (δ 2.1–2.8 ppm for tetrahydrobenzo ring protons) .
- IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3200 cm⁻¹) groups .
- Mass spectrometry : Molecular ion peaks align with the theoretical molecular weight (e.g., m/z 394.45 for C₂₀H₁₈N₄O₃S) .
Q. What solvents and catalysts are critical for its synthesis?
- Solvents : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in coupling steps, while ethanol facilitates cyclization .
- Catalysts : Triethylamine (Et₃N) or K₂CO₃ are used to deprotonate intermediates and drive reactions to completion .
Q. How is purity assessed during synthesis?
- TLC monitoring : Use silica plates with ethyl acetate/hexane (3:7) to track reaction progress .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm >95% purity for biological assays .
Q. What are the stability considerations for this compound?
- Storage : Stable at –20°C in inert atmospheres; sensitive to moisture due to the amide group .
- Degradation pathways : Hydrolysis of the isoxazole ring under acidic/alkaline conditions requires pH-controlled environments .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and improves yields by 10–15% .
- Catalyst screening : Transition metals (Pd/Cu) may enhance coupling efficiency .
- Table 2: Optimization Strategies
| Parameter | Improvement | Outcome | Reference |
|---|---|---|---|
| Temperature | Increased to 80°C | 20% higher yield | |
| Solvent | Switch from DMF to THF | Reduced side products |
Q. What computational methods predict its biological activity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases, GPCRs). Pyrazole and thiophene moieties show strong binding to hydrophobic pockets .
- QSAR studies : Correlate substituent electronegativity (e.g., Cl, NO₂) with IC₅₀ values in enzyme inhibition assays .
Q. How do structural modifications affect its pharmacokinetics?
- LogP adjustments : Introducing hydrophilic groups (e.g., –OH, –COOH) reduces LogP from 3.2 to 2.1, enhancing aqueous solubility .
- Metabolic stability : Methylation of the pyrazole ring decreases CYP450-mediated oxidation, improving half-life in vitro .
Q. What contradictions exist in reported biological data?
- Anticancer activity : Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) arise from cell line variability (HeLa vs. MCF-7) and assay protocols (MTT vs. ATP-lite) .
- Mechanism of action : Some studies propose kinase inhibition, while others suggest DNA intercalation; further target validation is needed .
Q. How is stereochemistry resolved in derivatives?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
- X-ray crystallography : Confirms absolute configuration of the tetrahydrobenzoisoxazole ring .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
